Tiomesterone
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Overview
Description
Preparation Methods
The synthesis of tiomesterone involves multiple steps, starting from testosterone or its derivativesThe reaction conditions typically involve the use of acetyl chloride and thiol reagents under controlled temperatures and pH . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tiomesterone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The acetylthio groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Mechanism of Action
Tiomesterone exerts its effects by binding to androgen receptors, which are nuclear receptors involved in the regulation of gene expression . Upon binding, this compound induces conformational changes in the receptor, leading to the activation of specific genes involved in muscle growth, protein synthesis, and other anabolic processes . The molecular targets include various genes and pathways related to androgenic and anabolic activities .
Comparison with Similar Compounds
Tiomesterone is similar to other anabolic-androgenic steroids like testosterone, nandrolone, and stanozolol. it is unique due to the presence of acetylthio groups at positions 1 and 7, which may influence its binding affinity and activity at androgen receptors . Other similar compounds include:
Testosterone: The primary male sex hormone with anabolic and androgenic effects.
Nandrolone: Known for its anabolic properties and used in treating muscle wasting.
Stanozolol: A synthetic steroid with both anabolic and androgenic effects.
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2205-73-4 |
---|---|
Molecular Formula |
C24H34O4S2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
S-[(1S,7R,8S,9S,10R,13S,14S,17S)-1-acetylsulfanyl-17-hydroxy-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl] ethanethioate |
InChI |
InChI=1S/C24H34O4S2/c1-13(25)29-19-11-15-10-16(27)12-20(30-14(2)26)24(15,5)18-6-8-22(3)17(21(18)19)7-9-23(22,4)28/h10,17-21,28H,6-9,11-12H2,1-5H3/t17-,18-,19+,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
YUOZKOLALXNELS-SQVYRKCQSA-N |
SMILES |
CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)C[C@@H]([C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C)SC(=O)C |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C |
melting_point |
205.5 °C |
Key on ui other cas no. |
2205-73-4 |
Synonyms |
17 beta-hydroxy-1 alpha,7 alpha- dimercapto-17 alpha-methyl-4-androsten-3-one- 1 alpha,7 alpha-diacetate Emdabol thiomesterone tiomesterone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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